2-methyl-1H-indole-3-carbonitrile
Overview
Description
“2-methyl-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The IUPAC name for this compound is 2-methyl-1H-indole-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-indole-3-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 .
Chemical Reactions Analysis
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, are known to participate in various chemical reactions. For instance, they have been used in multicomponent reactions (MCRs) to synthesize complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Physical And Chemical Properties Analysis
2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Field : Chemistry
- Application : This research involves the synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
- Method : The method involves using commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
- Results : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The method involves synthesizing a variety of indole derivatives and testing them for various biological activities .
- Results : The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Synthesis Reagent for Preparation of Biologically Active Indoles
- Field : Biochemistry
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Multicomponent Reactions with 1H-Indole-3-Carbaldehyde Derivatives
- Field : Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives, which include 2-methyl-1H-indole-3-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
- Method : These compounds are used in inherently sustainable multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective . It provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
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Synthesis of Biologically Active Compounds
- Field : Biochemistry
- Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, are found in many synthetic drug molecules and bind with high affinity to multiple receptors, making them helpful in developing new useful derivatives .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Synthesis of Imidazole Containing Compounds
- Field : Pharmacology
- Application : The derivatives of 1, 3-diazole, which can be synthesized from 2-methyl-1H-indole-3-carbonitrile, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
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Synthesis of 2-Substituted Indoles
- Field : Organic Chemistry
- Application : 2-methyl-1H-indole-3-carbonitrile can be used as a starting material in the synthesis of 2-substituted indoles . These compounds are important in medicinal chemistry due to their presence in a number of natural products and pharmaceuticals .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Indole Alkaloids
- Field : Medicinal Chemistry
- Application : Indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, are found in many natural products like indole alkaloids . These compounds have a wide range of biological activities and are of interest in drug discovery .
- Method : The method involves synthesizing a variety of indole derivatives and testing them for various biological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of 1,3-Diazole Derivatives
- Field : Pharmacology
- Application : The derivatives of 1,3-diazole, which can be synthesized from 2-methyl-1H-indole-3-carbonitrile, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
The safety information available indicates that 2-methyl-1H-indole-3-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Indole derivatives, such as 2-methyl-1H-indole-3-carbonitrile, have diverse biological activities and hold immense potential for further exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
properties
IUPAC Name |
2-methyl-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFATLKERBHVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372917 | |
Record name | 2-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indole-3-carbonitrile | |
CAS RN |
51072-83-4 | |
Record name | 2-methyl-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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